molecular formula C20H16ClN3OS B13377671 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile

2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B13377671
M. Wt: 381.9 g/mol
InChI Key: QTJQPINZJBICMF-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzyl group, and a phenylethyl group

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate and benzyl cyanide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures. .

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-oxo-4-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C20H16ClN3OS/c21-16-9-6-15(7-10-16)13-26-20-23-18(17(12-22)19(25)24-20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11,13H2,(H,23,24,25)

InChI Key

QTJQPINZJBICMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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